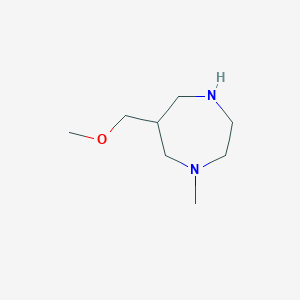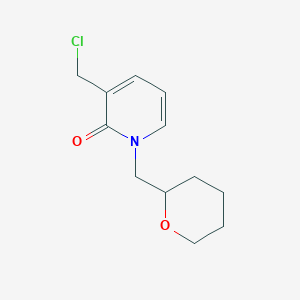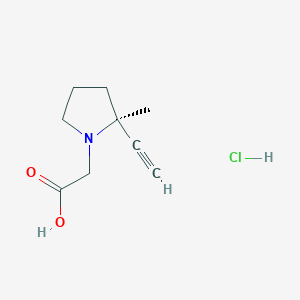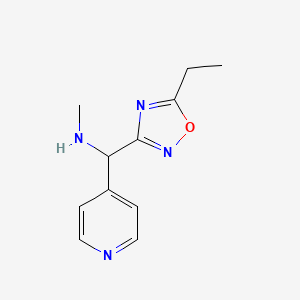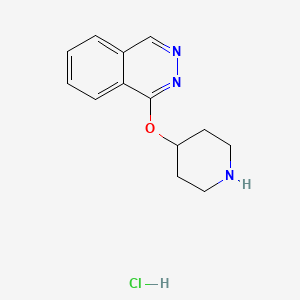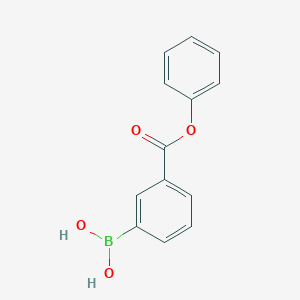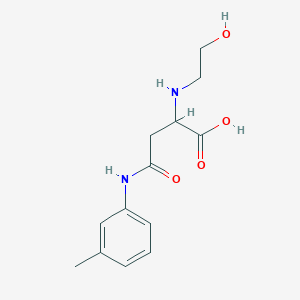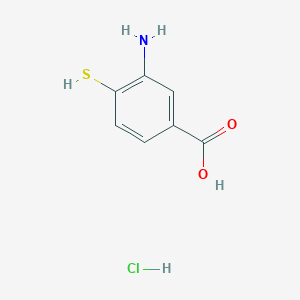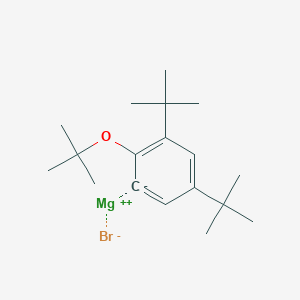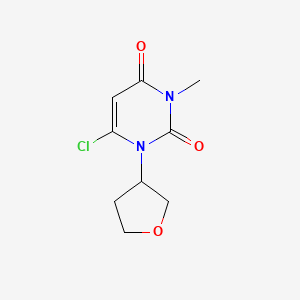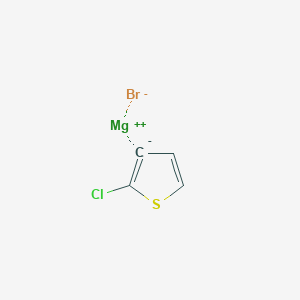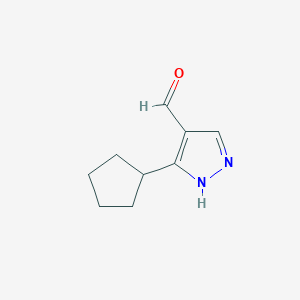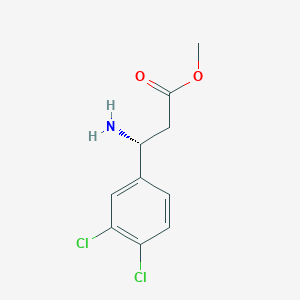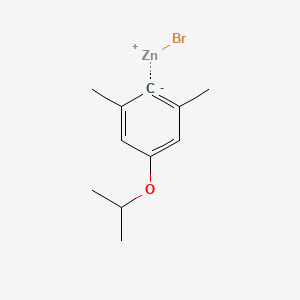
(4-i-Propyloxy-2,6-dimethylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide typically involves the reaction of 4-iso-propyloxy-2,6-dimethylphenyl bromide with zinc in the presence of a solvent like THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-iso-propyloxy-2,6-dimethylphenyl bromide+Zn→(4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl compounds, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the 4-iso-propyloxy-2,6-dimethylphenyl group and the coupling partner.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide is used as a reagent in organic synthesis. It is particularly valuable in the formation of complex molecules through cross-coupling reactions. Researchers utilize this compound to synthesize pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide can have significant biological and medicinal properties. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form carbon-carbon bonds efficiently makes it valuable in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of (4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide involves the transfer of the 4-iso-propyloxy-2,6-dimethylphenyl group to an electrophilic center. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-methoxy-2,6-dimethylphenyl)zinc bromide
- (4-ethoxy-2,6-dimethylphenyl)zinc bromide
- (4-tert-butoxy-2,6-dimethylphenyl)zinc bromide
Uniqueness
(4-iso-propyloxy-2,6-dimethylphenyl)zinc bromide is unique due to the presence of the iso-propyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This structural feature can lead to different reaction outcomes compared to its analogs, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C11H15BrOZn |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-dimethyl-5-propan-2-yloxybenzene-2-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-8(2)12-11-6-9(3)5-10(4)7-11;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
DMYPZKKDCISVGH-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=[C-]1)C)OC(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


